Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The unique structure of this compound, which includes both pyrazole and pyridine rings, makes it a valuable scaffold for the development of new bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. One efficient method involves the use of amorphous carbon-supported sulfonic acid as a catalyst in the presence of ethanol. This method provides the desired products with moderate to good yields and involves a sequential opening/closing cascade reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of solid catalysts like amorphous carbon-supported sulfonic acid offers advantages such as low cost, non-toxicity, and stability, making it a promising approach for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve solvents like ethanol or acetic acid and may require heating or refluxing .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound’s unique structure makes it useful in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes involved in signal transduction pathways. This inhibition can lead to the modulation of various cellular processes, including cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
Riociguat: A stimulator of soluble guanylate cyclase used to treat pulmonary hypertension.
Pyrazolo[3,4-b]pyridine derivatives: Known for their kinase inhibitory activity and potential as therapeutic agents.
Uniqueness
Ethyl 3-(aminomethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This unique structure contributes to its diverse biological activities and makes it a valuable scaffold for drug development .
Properties
Molecular Formula |
C10H12N4O2 |
---|---|
Molecular Weight |
220.23 g/mol |
IUPAC Name |
ethyl 3-(aminomethyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H12N4O2/c1-2-16-10(15)6-3-4-12-9-8(6)7(5-11)13-14-9/h3-4H,2,5,11H2,1H3,(H,12,13,14) |
InChI Key |
DLHILQSNYTXEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=NC2=NNC(=C12)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.